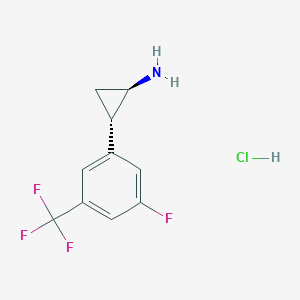
(1R,2S)-2-(3-Fluoro-5-(trifluoromethyl)phenyl)cyclopropan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2S)-2-(3-Fluoro-5-(trifluoromethyl)phenyl)cyclopropan-1-amine hydrochloride is a synthetic organic compound. It features a cyclopropane ring substituted with a fluorinated phenyl group and an amine group, making it a molecule of interest in various fields of research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-(3-Fluoro-5-(trifluoromethyl)phenyl)cyclopropan-1-amine hydrochloride typically involves the following steps:
Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Introduction of the Fluorinated Phenyl Group: This step may involve nucleophilic aromatic substitution or other coupling reactions to attach the fluorinated phenyl group to the cyclopropane ring.
Formation of the Hydrochloride Salt: The final step involves converting the amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and other advanced manufacturing techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.
Reduction: Reduction reactions could target the fluorinated phenyl group or the cyclopropane ring, potentially leading to defluorination or ring opening.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides) are commonly employed.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield imines or oxides, while reduction could lead to defluorinated or ring-opened products.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand or catalyst in various chemical reactions.
Biology
Biochemical Studies: The compound could be used to study enzyme interactions and metabolic pathways.
Medicine
Drug Development: Its unique structure makes it a candidate for drug development, particularly in targeting specific receptors or enzymes.
Industry
Materials Science: The compound may be used in the development of new materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of (1R,2S)-2-(3-Fluoro-5-(trifluoromethyl)phenyl)cyclopropan-1-amine hydrochloride would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- (1R,2S)-2-(3-Fluorophenyl)cyclopropan-1-amine hydrochloride
- (1R,2S)-2-(3-Trifluoromethylphenyl)cyclopropan-1-amine hydrochloride
Uniqueness
The presence of both fluorine and trifluoromethyl groups in (1R,2S)-2-(3-Fluoro-5-(trifluoromethyl)phenyl)cyclopropan-1-amine hydrochloride imparts unique chemical and physical properties, such as increased lipophilicity and metabolic stability, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C10H10ClF4N |
|---|---|
Molecular Weight |
255.64 g/mol |
IUPAC Name |
(1R,2S)-2-[3-fluoro-5-(trifluoromethyl)phenyl]cyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H9F4N.ClH/c11-7-2-5(8-4-9(8)15)1-6(3-7)10(12,13)14;/h1-3,8-9H,4,15H2;1H/t8-,9+;/m0./s1 |
InChI Key |
WEORRMKACZIVBP-OULXEKPRSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]1N)C2=CC(=CC(=C2)F)C(F)(F)F.Cl |
Canonical SMILES |
C1C(C1N)C2=CC(=CC(=C2)F)C(F)(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Oxaspiro[3.5]nonan-7-ol](/img/structure/B13346887.png)
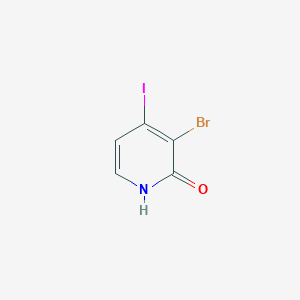
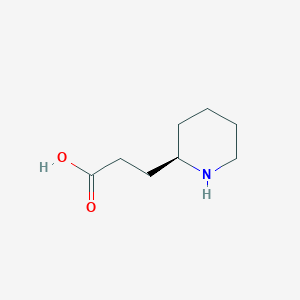
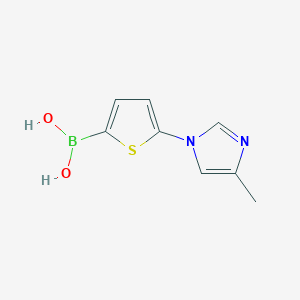

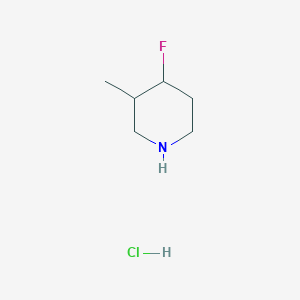
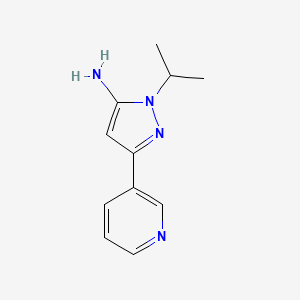
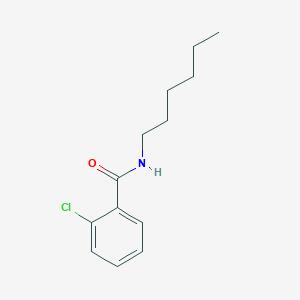
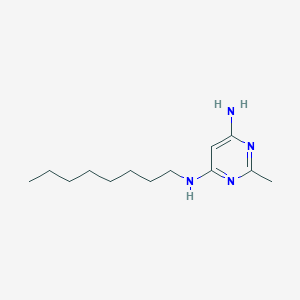
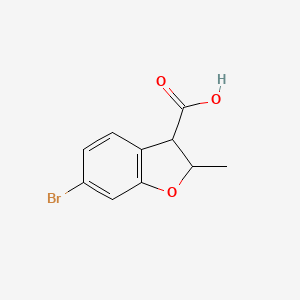
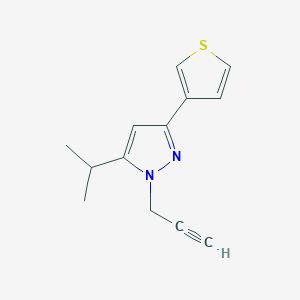
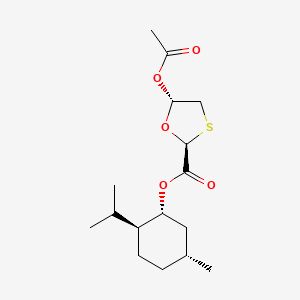
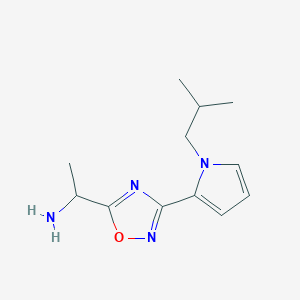
![4-{[4-(4-Nitrophenyl)butanoyl]amino}benzenesulfonyl fluoride](/img/structure/B13346972.png)
